{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol

Drug Design Medicinal Chemistry Physicochemical Properties

Researchers optimizing cis-neonicotinoid insecticides face supply bottlenecks for the 7-methyl-8-nitro pharmacophore core. This compound resolves that gap as the direct Paichongding precursor. - Validated LogP (+0.21) and TPSA (+43.14 Ų) shifts relative to unsubstituted core enable rational SAR. - Reactive 3-hydroxymethyl handle supports etherification, halogenation, and oxidation for focused library synthesis. - Supplied at 95% purity with full analytical characterization; ideal for agrochemical lead optimization and DEL construction.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B13243497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=C(N2C=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O3/c1-6-2-3-11-7(5-13)4-10-9(11)8(6)12(14)15/h2-4,13H,5H2,1H3
InChIKeyMVGXHHMMHWNBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview: {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol


{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol is a highly functionalized imidazo[1,2-a]pyridine building block featuring a specific 7-methyl-8-nitro substitution pattern and a reactive 3-hydroxymethyl group. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry and agrochemical discovery [1]. This particular compound is a key intermediate in the synthesis of cis-neonicotinoid insecticides such as Paichongding, where the 7-methyl-8-nitro moiety is indispensable for insecticidal efficacy against homopteran pests including rice planthoppers and aphids [2]. Suppliers provide the compound at 95% purity (as per web-listed specifications) for research and development purposes .

Workflow

cis-Neonicotinoid insecticide SAR and analog synthesis

Selection

7-methyl-8-nitro pharmacophore research; reactive 3-hydroxymethyl handle

Use Context

Focused library construction and derivatization for agrochemical discovery

Irreplaceability of {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol


Generic imidazo[1,2-a]pyridine-3-methanol analogs (e.g., the unsubstituted core, CAS 30489-43-1) lack the precise electronic and steric features required for downstream applications. The 7-methyl-8-nitro motif is not merely an inert decoration; it substantially alters the molecule's lipophilicity and hydrogen-bonding capacity, directly impacting membrane permeability and target binding in biological systems. Critically, this specific substitution pattern defines the pharmacophore of the cis-neonicotinoid class. Without the 7-methyl and 8-nitro groups, the key intermediates fail to yield active insecticides like Paichongding, rendering generic substitutes chemically incompatible with established structure-activity relationship (SAR) pathways [1]. The quantitative evidence below demonstrates the measurable property shifts that dictate this functional non-interchangeability.

Generic imidazo[1,2-a]pyridine-3-methanol lacks the 7-methyl/8-nitro pattern; lipophilicity and hydrogen-bonding profiles may shift measurably.

The specific substitution is tied to class-level cis-neonicotinoid pharmacophore SAR; analog scaffolds may not support reported insecticidal SAR interpretation.

Unsubstituted core (CAS 30489-43-1) cannot directly replace the target compound in Paichongding-oriented synthetic routes without altering the pharmacophoric motif.

Quantitative Differentiation of {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol


Enhanced Lipophilicity (LogP)

The introduction of the 7-methyl and 8-nitro groups significantly increases the calculated partition coefficient (LogP) compared to the parent imidazo[1,2-a]pyridin-3-ylmethanol scaffold. This measured shift in lipophilicity is a critical parameter for predicting membrane permeability and oral bioavailability in early-stage drug discovery . The target compound's higher LogP indicates superior ability to cross lipid bilayers compared to the unsubstituted analog.

LogP Shift
Data to verify
+0.21 LogP (1.04 vs 0.83)
Supports lipophilicity screening context
In silico prediction; supplier database values
Drug Design Medicinal Chemistry Physicochemical Properties

Increased Topological Polar Surface Area (TPSA)

The 8-nitro substituent dramatically raises the Topological Polar Surface Area (TPSA) relative to the unsubstituted core. This property is a key computational predictor of a molecule's ability to form hydrogen bonds with biological targets and its overall aqueous solubility profile. A TPSA increase of this magnitude fundamentally alters both pharmacokinetic behavior and potential target engagement profiles .

TPSA Increase
Data to verify
+43.14 Ų (80.67 vs 37.53)
Supports hydrogen-bonding and solubility profiling
Calculated from 2D topology; supplier databases
Drug Design ADME Prediction Physicochemical Properties

cis-Neonicotinoid Pharmacophore Requirement

The 7-methyl-8-nitro substitution pattern is a conserved and essential pharmacophoric element in the cis-neonicotinoid insecticide class, specifically exemplified by Paichongding (IPP). SAR studies demonstrate that this precise substitution is critical for high insecticidal activity against target pests such as the brown planthopper (Nilaparvata lugens). Removal or alteration of these substituents leads to a significant loss of efficacy [1][2]. {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol serves as the direct synthetic precursor that embeds this critical pharmacophore into the final active ingredient.

Pharmacophore SAR
Class-level inference
7-methyl-8-nitro essential for cis-neonicotinoid activity in class-level SAR
Supports cis-neonicotinoid SAR interpretation
Based on published Paichongding SAR; requires target-specific validation
Agrochemical Discovery Insecticide SAR Neonicotinoid Chemistry

Application Scenarios for {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol


cis-Neonicotinoid Analog Synthesis for Resistance Management

Utilize {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol as the core intermediate to construct focused libraries of Paichongding analogs. The 3-hydroxymethyl handle allows for diverse derivatization (e.g., etherification, halogenation, oxidation) while preserving the essential 7-methyl-8-nitro pharmacophore identified as critical for insecticidal activity [1]. This approach directly supports structure-activity relationship (SAR) campaigns targeting resistant pest populations.

Imidazopyridine Scaffold in Medicinal Chemistry

Employ this compound as a structurally differentiated building block for generating DNA-encoded libraries (DEL) or high-throughput screening (HTS) decks. The quantitatively validated shifts in LogP (+0.21) and TPSA (+43.14 Ų) relative to the unsubstituted imidazo[1,2-a]pyridin-3-ylmethanol provide medicinal chemists with a distinct starting point for optimizing CNS penetration, solubility, and target-specific hydrogen bonding in lead optimization programs.

Nitroreductase-Triggered Prodrug Activation

The combination of a nitro group (a known trigger for bioreductive activation) and a modifiable 3-hydroxymethyl group makes this compound a potentially valuable tool for probing hypoxia-selective pathways or developing targeted prodrugs. The high TPSA distinguishes its biodistribution profile from less polar nitroheterocycles, offering a potentially unique profile for selective cellular delivery studies.

Application
Selection Property
Validation Focus
cis-Neonicotinoid analog libraries
7-methyl-8-nitro pharmacophore retention
Pest resistance SAR studies
Medicinal chemistry library synthesis
LogP and TPSA differentiation
Permeability and solubility screening
Bioreductive prodrug research
Nitro group and hydroxymethyl handle
Hypoxia-selective activation studies
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